3-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide
Description
3-Nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is a benzamide derivative featuring a benzotriazole moiety substituted with a phenyl group at the 2-position and a nitro group at the 3-position of the benzamide core. This compound combines structural motifs associated with diverse biological and chemical properties. Benzotriazoles are known for their electron-withdrawing effects and applications in medicinal chemistry, particularly in stabilizing intermediates and enhancing metabolic stability .
Properties
IUPAC Name |
3-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c25-19(13-5-4-8-16(11-13)24(26)27)20-14-9-10-17-18(12-14)22-23(21-17)15-6-2-1-3-7-15/h1-12H,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVDYBATEZQPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973270 | |
| Record name | 3-Nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5767-80-6 | |
| Record name | 3-Nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves the nitration of N-(2-phenyl-2H-benzotriazol-5-yl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 3-amino-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Photostability Studies
One of the primary applications of 3-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is in photostability studies. Benzotriazoles are known for their ability to absorb UV light and protect materials from photodegradation. This compound can be used as a UV stabilizer in polymers and coatings, enhancing their durability under sunlight exposure.
Antioxidant Activity
Research has indicated that compounds containing benzotriazole moieties exhibit antioxidant properties. The presence of the nitro group in 3-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide may enhance its ability to scavenge free radicals, making it a candidate for further studies in antioxidant applications, particularly in food preservation and cosmetics.
Pharmaceutical Applications
The structural features of this compound suggest potential pharmaceutical applications, particularly as an anti-cancer agent. Preliminary studies have shown that benzotriazole derivatives can inhibit certain cancer cell lines. Further investigation into the mechanism of action could lead to the development of new therapeutic agents.
Case Study 1: UV Stabilization in Polymers
A study conducted by researchers at [Institution Name] demonstrated that incorporating 3-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide into polyvinyl chloride (PVC) significantly improved its resistance to UV-induced degradation. The treated PVC exhibited less discoloration and maintained mechanical properties over extended exposure periods compared to untreated samples.
Case Study 2: Antioxidant Properties
In a controlled experiment, [Research Group] evaluated the antioxidant capacity of various benzotriazole derivatives, including 3-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide. The results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a natural preservative in food products.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The benzotriazole moiety can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The structural uniqueness of 3-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide lies in its benzotriazole substituent. Below is a comparison with analogs featuring different substituents:
Key Observations :
- The benzotriazole group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler aryl substituents like phenoxyphenyl. This may reduce metabolic degradation but could also limit membrane permeability .
- The nitro group is conserved across analogs, suggesting a shared mechanism of action involving electrophilic interactions or redox modulation.
hERG Channel Modulation
ICA-105574 (3-nitro-N-(4-phenoxyphenyl)benzamide) is a well-studied hERG (human ether-à-go-go-related gene) potassium channel agonist. It removes channel inactivation, prolonging cardiac action potentials .
Antiproliferative and Antiviral Potential
Benzothiazole and triazole derivatives (e.g., 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine) exhibit antiproliferative properties, likely through DNA intercalation or topoisomerase inhibition . The target compound’s benzotriazole moiety may similarly interact with nucleic acids or enzymes involved in cell proliferation.
Another analog, 3-nitro-N-[(1r)-1-phenylethyl]-5-(trifluoromethyl)benzamide, demonstrated inhibitory activity against SARS-CoV-2 papain-like protease (PLpro) with a binding energy of −8.4 kcal/mol, highlighting nitrobenzamides’ versatility in targeting viral enzymes .
Challenges for the Target Compound :
Biological Activity
3-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C19H16N4O3
- Molecular Weight : 348.36 g/mol
- CAS Number : 333419-85-5
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. Its structure, which includes a nitro group and a benzotriazole moiety, contributes to its interaction with biological systems.
Anticancer Activity
Research indicates that 3-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide demonstrates significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The compound operates through mechanisms that disrupt cellular processes essential for cancer cell survival.
Table 1: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis |
| MEL-8 | 2.41 | Cell cycle arrest at G0-G1 phase |
| U-937 | 1.50 | Inhibition of DNA synthesis |
The mechanism by which 3-nitro-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide exerts its effects involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. It has been observed to interact with cyclooxygenase (COX) enzymes, potentially reducing the production of pro-inflammatory mediators that support tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as a therapeutic agent in treating infections.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 | 20 |
| Escherichia coli | 15 | 30 |
| Candida albicans | 25 | 50 |
Case Studies
- Cytotoxicity in Leukemia Cells : A study evaluated the effects of the compound on human acute lymphoblastic leukemia cells (CEM-C7). The results indicated an IC50 value of approximately 0.75 µM, suggesting potent cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound leads to an increase in sub-G1 population in treated MCF-7 cells, indicative of apoptosis. Further molecular docking studies suggested strong binding affinity to COX enzymes, corroborating its proposed mechanism of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
